Ethyl 3-{[(3-chlorophenyl)carbamoyl]amino}benzoate
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Overview
Description
ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 3-chloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 3-chloroaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZOATE
- ETHYL 3-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE
- METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE
Uniqueness
ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE is unique due to the specific positioning of the chloro group on the aniline ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H15ClN2O3 |
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Molecular Weight |
318.75 g/mol |
IUPAC Name |
ethyl 3-[(3-chlorophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-15(20)11-5-3-7-13(9-11)18-16(21)19-14-8-4-6-12(17)10-14/h3-10H,2H2,1H3,(H2,18,19,21) |
InChI Key |
CTWPHPBKNPWRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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